An In-depth Technical Guide to the Biosynthesis of (10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA
An In-depth Technical Guide to the Biosynthesis of (10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of (10Z,13Z,16Z)-docosatrienoic acid, a C22 polyunsaturated fatty acid. Its formation is the result of a series of enzymatic reactions involving both the core beta-oxidation enzymes and auxiliary enzymes required for the metabolism of unsaturated fatty acids. This guide provides a detailed overview of the biosynthesis pathway, quantitative data on the enzymes involved, comprehensive experimental protocols for their analysis, and visual diagrams to illustrate the metabolic process. Understanding this pathway is crucial for research into fatty acid metabolism and its deregulation in various disease states.
The Biosynthesis Pathway of (10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA via Beta-Oxidation
The synthesis of (10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA occurs not through a de novo biosynthetic route, but rather as an intermediate step in the catabolic breakdown of the 22-carbon polyunsaturated fatty acid, (10Z,13Z,16Z)-docosatrienoic acid. This process, known as beta-oxidation, takes place within the mitochondrial matrix.[1][2][3][4][5]
The initial step is the activation of the fatty acid in the cytoplasm, where it is converted to its coenzyme A (CoA) thioester, (10Z,13Z,16Z)-docosatrienoyl-CoA, by an acyl-CoA synthetase. This activated fatty acid is then transported into the mitochondria.
The mitochondrial beta-oxidation of (10Z,13Z,16Z)-docosatrienoyl-CoA proceeds through cycles of four core reactions catalyzed by acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase.[1][3][4] However, the presence of cis double bonds in the fatty acyl chain necessitates the action of auxiliary enzymes, namely enoyl-CoA isomerase.
The formation of (10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA occurs during the fourth cycle of beta-oxidation of (10Z,13Z,16Z)-docosatrienoyl-CoA. The pathway is as follows:
-
Initial Beta-Oxidation Cycles: (10Z,13Z,16Z)-docosatrienoyl-CoA undergoes three full cycles of beta-oxidation, removing two carbons in each cycle to yield acetyl-CoA. This shortens the fatty acyl chain by a total of six carbons, resulting in (4Z,7Z,10Z)-hexadecatrienoyl-CoA.
-
Action of Acyl-CoA Dehydrogenase: In the fourth cycle, acyl-CoA dehydrogenase acts on (4Z,7Z,10Z)-hexadecatrienoyl-CoA, introducing a double bond between the alpha and beta carbons (C2 and C3) to form a trans-2,(4Z,7Z,10Z)-hexadecatetraenoyl-CoA.
-
Enoyl-CoA Isomerase Activity: The resulting conjugated double bond system is a substrate for Δ3,Δ2-enoyl-CoA isomerase, which converts the cis-4 double bond to a trans-3 double bond, yielding trans-2,trans-4,(7Z,10Z)-hexadecatetraenoyl-CoA.
-
Formation of the Target Molecule: The subsequent steps of the fourth beta-oxidation cycle proceed as follows:
-
Enoyl-CoA Hydratase: Hydration of the trans-2 double bond by enoyl-CoA hydratase (part of the mitochondrial trifunctional protein for long chains) yields L-3-hydroxy-(4Z,7Z,10Z)-hexadecatrienoyl-CoA.[6]
-
3-Hydroxyacyl-CoA Dehydrogenase: Oxidation of the 3-hydroxyl group by 3-hydroxyacyl-CoA dehydrogenase (also part of the mitochondrial trifunctional protein) produces the target molecule, (10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA .[6]
-
The pathway can be visualized as follows:
Caption: Mitochondrial beta-oxidation pathway leading to the formation of (10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA.
Quantitative Data for Key Enzymes
The following tables summarize available kinetic data for the human mitochondrial enzymes involved in the beta-oxidation of long-chain unsaturated fatty acids. Data for the specific C22 substrate is limited; therefore, data for analogous long-chain substrates are provided.
Table 1: Human Acyl-CoA Dehydrogenases (ACADs)
| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | kcat (s-1) | Source |
|---|---|---|---|---|---|
| Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | Palmitoyl-CoA (C16:0) | 1.8 | 6.7 | - | [7] |
| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Palmitoyl-CoA (C16:0) | 2.5 | 10.2 | - |[8] |
Table 2: Human Mitochondrial Trifunctional Protein (MTP) and its Components
| Enzyme Component | Substrate | Km (µM) | Vmax (U/mg) | kcat (s-1) | Source |
|---|---|---|---|---|---|
| Long-chain enoyl-CoA hydratase (LCEH) | Crotonyl-CoA (C4:1) | 25 | - | - | [6] |
| Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) | 3-hydroxy-palmitoyl-CoA (C16) | 10 | - | - | [6] |
| Long-chain 3-ketoacyl-CoA thiolase (LCKT) | 3-keto-palmitoyl-CoA (C16) | 5 | - | - |[8] |
Table 3: Human 3-ketoacyl-CoA thiolase (ACAA2)
| Substrate | Km (µM) | kcat (s-1) | Source |
|---|---|---|---|
| Acetoacetyl-CoA (degradation) | 9.2 | 14.8 | [7][9] |
| Acetyl-CoA (synthesis) | 250 | 1.4 | [7] |
| Octanoyl-CoA | 35 | - |[7] |
Experimental Protocols
Detailed methodologies for assaying the activity of the key enzymes are provided below.
Acyl-CoA Dehydrogenase (ACAD) Activity Assay (ETF-linked)
This assay measures the reduction of electron transfer flavoprotein (ETF) spectrophotometrically.[10][11][12][13]
Principle: ACAD catalyzes the dehydrogenation of an acyl-CoA substrate, transferring electrons to ETF. The reduction of ETF's flavin adenine (B156593) dinucleotide (FAD) cofactor can be monitored by the decrease in its absorbance at 438 nm.
Reagents:
-
Assay Buffer: 100 mM HEPES, pH 7.6, containing 0.5 mM EDTA.
-
ETF (purified from porcine liver or recombinant).
-
Acyl-CoA substrate (e.g., palmitoyl-CoA) solution in water.
-
Enzyme source (mitochondrial extract or purified ACAD).
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing Assay Buffer and ETF (final concentration ~10 µM).
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the acyl-CoA substrate (final concentration 50-100 µM).
-
Immediately monitor the decrease in absorbance at 438 nm over time using a spectrophotometer.
-
The rate of ETF reduction is calculated using the molar extinction coefficient of ETF-FAD.
Logical Workflow for ACAD Assay:
Caption: Workflow for the ETF-linked Acyl-CoA Dehydrogenase activity assay.
Enoyl-CoA Hydratase (ECH) Activity Assay (HPLC-based)
This method allows for the direct quantification of the hydration product.[14]
Principle: ECH catalyzes the hydration of a trans-2-enoyl-CoA to a 3-hydroxyacyl-CoA. The substrate and product can be separated and quantified by reverse-phase high-performance liquid chromatography (HPLC).[14]
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
trans-2-enoyl-CoA substrate (e.g., trans-2-hexadecenoyl-CoA) solution in water.
-
Enzyme source (mitochondrial extract or purified ECH).
-
Quenching solution: 10% perchloric acid.
-
HPLC mobile phase A: 50 mM KH2PO4, pH 5.3.
-
HPLC mobile phase B: Acetonitrile.
Procedure:
-
Set up the reaction mixture containing Assay Buffer and the enoyl-CoA substrate (final concentration ~50 µM).
-
Pre-incubate at 37°C.
-
Initiate the reaction by adding the enzyme source.
-
At various time points, withdraw aliquots and stop the reaction by adding the quenching solution.
-
Centrifuge to pellet precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC with UV detection at 260 nm. A C18 column is typically used with a gradient of mobile phase B.
-
Quantify the substrate and product peaks by comparing their areas to those of known standards.
3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay (Spectrophotometric)
This is a continuous spectrophotometric assay that measures the reduction of NAD+.[9][15][16][17]
Principle: HADH catalyzes the oxidation of a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA, with the concomitant reduction of NAD+ to NADH. The increase in NADH concentration is monitored by the increase in absorbance at 340 nm.[9][16]
Reagents:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.0.
-
NAD+ solution in Assay Buffer.
-
3-hydroxyacyl-CoA substrate (e.g., 3-hydroxyhexadecanoyl-CoA) solution in water.
-
Enzyme source (mitochondrial extract or purified HADH).
Procedure:
-
In a quartz cuvette, prepare a reaction mixture containing Assay Buffer and NAD+ (final concentration ~1 mM).
-
Add the 3-hydroxyacyl-CoA substrate (final concentration ~50 µM).
-
Equilibrate to 37°C.
-
Initiate the reaction by adding the enzyme source.
-
Monitor the increase in absorbance at 340 nm over time.
-
Calculate the rate of NADH formation using the molar extinction coefficient of NADH (6220 M-1cm-1).
3-Ketoacyl-CoA Thiolase (Thiolase) Activity Assay (DTNB-based)
This assay measures the release of free coenzyme A.[18][19][20]
Principle: Thiolase catalyzes the thiolytic cleavage of a 3-ketoacyl-CoA by a free coenzyme A molecule, yielding an acetyl-CoA and a shortened acyl-CoA. The consumption of the free CoASH can be measured using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), which reacts with free thiols to produce a colored product that absorbs at 412 nm.[18][19][20]
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.1, containing 25 mM MgCl2.
-
3-ketoacyl-CoA substrate (e.g., 3-keto-palmitoyl-CoA) solution in water.
-
Coenzyme A (CoASH) solution in water.
-
DTNB solution (10 mM in ethanol).
-
Enzyme source (mitochondrial extract or purified thiolase).
Procedure:
-
Prepare a reaction mixture in a microplate well containing Assay Buffer, 3-ketoacyl-CoA substrate (~50 µM), and CoASH (~50 µM).
-
Initiate the reaction by adding the enzyme source.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and develop the color by adding the DTNB solution.
-
Measure the absorbance at 412 nm.
-
The amount of remaining CoASH is determined by comparison to a standard curve of CoASH reacted with DTNB. The rate of CoASH consumption is then calculated.
Experimental Workflow for Thiolase Assay:
Caption: Workflow for the DTNB-based 3-Ketoacyl-CoA Thiolase activity assay.
Signaling Pathways and Regulation
The beta-oxidation of fatty acids is tightly regulated by the energy status of the cell. High ratios of NADH/NAD+ and acetyl-CoA/CoA allosterically inhibit the enzymes of beta-oxidation. The entry of fatty acids into the mitochondria is a key regulatory point, controlled by carnitine palmitoyltransferase I (CPT1), which is inhibited by malonyl-CoA, the product of the first committed step of fatty acid synthesis. This ensures that fatty acid synthesis and degradation do not occur simultaneously.
Regulatory Signaling Diagram:
Caption: Key regulatory points of mitochondrial beta-oxidation.
Conclusion
The biosynthesis of (10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA is an integral part of the mitochondrial beta-oxidation of (10Z,13Z,16Z)-docosatrienoic acid. This process involves a coordinated effort of core and auxiliary enzymes. The provided quantitative data, detailed experimental protocols, and pathway diagrams offer a comprehensive resource for researchers in the field of lipid metabolism and drug discovery. Further investigation into the specific kinetics of human enzymes with very-long-chain polyunsaturated fatty acids will continue to refine our understanding of this critical metabolic pathway.
References
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- 5. Mitochondrial Fatty Acid β-Oxidation Disorders: From Disease to Lipidomic Studies—A Critical Review | MDPI [mdpi.com]
- 6. Mitochondrial trifunctional protein - Wikipedia [en.wikipedia.org]
- 7. genecards.org [genecards.org]
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- 13. researchgate.net [researchgate.net]
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